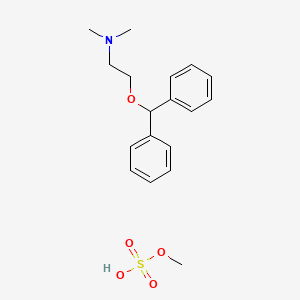

Diphenhydramine metilsulfate

Description

Evolution of Diphenhydramine (B27) Research

The research journey of diphenhydramine, the parent molecule of diphenhydramine metilsulfate, began in the 1940s. drugfuture.com Discovered by George Rieveschl, it was one of the first antihistamines to be synthesized and subsequently approved for medical use. scribd.com As a first-generation H1-receptor antagonist, it effectively blocks the action of histamine (B1213489), providing relief from allergic reactions. scribd.comdrugfuture.com Its ability to cross the blood-brain barrier, however, results in significant central nervous system effects, particularly sedation. scribd.comdrugfuture.com

The evolution of antihistamine research was largely driven by the need to mitigate these central effects. This led to the development of second and third-generation H1-antihistamines. These newer agents are designed to be more selective for peripheral H1-receptors and are substrates for efflux pumps in the blood-brain barrier, which significantly reduces their entry into the central nervous system and thus causes less sedation. nih.gov This progression highlights a key theme in medicinal chemistry: the refinement of a drug's structure to improve its therapeutic ratio by enhancing efficacy and reducing unwanted effects. The development of derivatives like this compound can be seen as another branch of this evolution, exploring how altering a molecule's properties can localize its effects, in this case for topical application. drugfuture.com

Significance of Quaternary Ammonium (B1175870) Salts in Medicinal Chemistry

Quaternary ammonium salts (QAS), or "quats," are a class of compounds defined by a positively charged polyatomic ion of the structure [NR₄]⁺, where R represents alkyl or aryl groups. mdpi.com A key feature that makes them significant in medicinal chemistry is their permanent positive charge, which is independent of the pH of their environment. mdpi.com

This permanent charge imparts several useful properties. Firstly, it often limits the molecule's ability to passively diffuse across biological membranes like the blood-brain barrier, a property exploited to reduce central nervous system side effects of peripherally acting drugs. Secondly, the cationic nature of QAS allows them to interact with negatively charged cell surfaces, which is fundamental to their broad-spectrum antimicrobial activity. mdpi.com This has led to their widespread use as disinfectants, antiseptics, and preservatives. drugfuture.commdpi.com

Furthermore, QAS are utilized as synthetic anticholinergic agents. aafp.org In organic chemistry, they serve as phase transfer catalysts, facilitating reactions between reagents in immiscible solvent systems. mdpi.com The versatility in the four organic groups attached to the central nitrogen allows for extensive modification, enabling chemists to fine-tune the biological activity, toxicity, and physical properties of the molecule for various therapeutic and industrial applications. mdpi.com

Current Trajectories in this compound Scholarly Inquiry

Published academic research specifically on this compound is limited, and its mechanism of action is not fully characterized in available literature. There are currently no active clinical trials listed for the compound. clinicaltrials.gov However, based on its chemical nature as a quaternary ammonium salt and its known topical applications, logical trajectories for scholarly inquiry can be outlined.

A primary area of research would be the detailed characterization of its pharmacokinetic profile, particularly its percutaneous (skin) absorption. sdrugs.com Studies would aim to quantify the extent to which this compound penetrates the epidermal barrier and enters systemic circulation compared to its tertiary amine parent, diphenhydramine. This is critical for confirming that its therapeutic effect is localized and that systemic exposure is minimal, thereby reducing the central effects associated with first-generation antihistamines.

Further research would focus on pharmacodynamics, specifically to compare its binding affinity for histamine H1 receptors to that of diphenhydramine and other topical antihistamines. Such studies would clarify whether the quaternization affects its potency at the receptor level. Clinical research trajectories would involve well-controlled, randomized clinical trials to definitively establish its efficacy and safety for treating pruritus and other inflammatory skin conditions. researchgate.net These studies could compare it against other topical treatments to determine its relative therapeutic value. nih.govresearchgate.net Inquiry into its formulation science, to optimize its delivery and stability in topical preparations like creams and ointments, represents another key research avenue. ncats.io

Data Tables

Table 1: Comparison of Diphenhydramine and this compound

| Feature | Diphenhydramine | This compound |

| Chemical Class | Tertiary Amine | Quaternary Ammonium Salt |

| Charge at Physiological pH | Partially protonated (cationic) | Permanently cationic |

| Blood-Brain Barrier Penetration | Readily crosses | Expected to be very limited |

| Primary Route of Application | Systemic (Oral, IV) | Topical |

| Primary Clinical Use | Allergic reactions, insomnia | Topical pruritus (itching) |

| Known Central Nervous System Effects | Significant (e.g., sedation) | Expected to be minimal |

Table 2: Selected Applications of Quaternary Ammonium Salts in Medicinal Chemistry

| Application Area | Description | Examples of Use |

| Antimicrobials | The cationic charge disrupts microbial cell membranes, leading to cell death. Effective against a broad range of bacteria, fungi, and viruses. | Disinfectants, antiseptics, preservatives in pharmaceutical products (e.g., eye drops). |

| Anticholinergics | Used to block the action of acetylcholine (B1216132) at muscarinic receptors, often to reduce secretions or muscle spasms. | Treatment of peptic ulcers, irritable bowel syndrome, and as a pre-anesthetic agent. |

| Neuromuscular Blockers | Some bis-quaternary ammonium compounds act as non-depolarizing muscle relaxants. | Used as adjuvants in surgical anesthesia to induce muscle paralysis. |

| Phase Transfer Catalysts | Facilitate the transport of a reactant from one phase into another where reaction can occur, speeding up heterogeneous reactions. | Used in the synthesis of various pharmaceutical compounds. |

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

71720-61-1 |

|---|---|

Molecular Formula |

C18H25NO5S |

Molecular Weight |

367.5 g/mol |

IUPAC Name |

2-benzhydryloxy-N,N-dimethylethanamine;methyl hydrogen sulfate |

InChI |

InChI=1S/C17H21NO.CH4O4S/c1-18(2)13-14-19-17(15-9-5-3-6-10-15)16-11-7-4-8-12-16;1-5-6(2,3)4/h3-12,17H,13-14H2,1-2H3;1H3,(H,2,3,4) |

InChI Key |

IAEUDFPHDMPZNA-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCOC(C1=CC=CC=C1)C2=CC=CC=C2.COS(=O)(=O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Diphenhydramine Metilsulfate

Precursor Synthesis of Diphenhydramine (B27) Base

The synthesis of the diphenhydramine base, 2-(diphenylmethoxy)-N,N-dimethylethanamine, is a foundational step. Various methods, from classical batch reactions to modern continuous flow systems, have been developed.

Historically, the synthesis of diphenhydramine has been accomplished through several established routes, often involving substitution reactions. A common approach involves the esterification of 2-dimethylaminoethanol with a benzhydryl halide. chemicalbook.com One such pathway utilizes bromodiphenylmethane (B105614), which is reacted with 2-dimethylaminoethanol to yield the diphenhydramine base. chemicalbook.com

Another well-documented multistep synthesis begins with the reduction of benzophenone (B1666685) to form diphenylmethanol (B121723) (also known as benzhydrol). acs.orgacs.org The resulting alcohol is then converted to bromodiphenylmethane using an acid like hydrobromic acid. acs.org In the final step, this bromide intermediate is treated with 2-dimethylaminoethanol to produce diphenhydramine. acs.org

Alternative classical methods employ different starting materials or catalysts. For instance, diphenhydramine can be prepared by reacting diphenyl-chloromethane with dimethylaminoethanol. google.com Another route uses benzhydrol as the starting material but employs a catalyst, such as p-toluenesulfonic acid or methanesulfonic acid, to facilitate the reaction with dimethylaminoethanol, often in a solvent like toluene. google.comgoogle.com The Williamson ether synthesis represents a more fundamental classical approach, involving the reaction of a sodium or potassium alcoholate with an alkyl halide. google.com

Table 1: Comparison of Classical Synthetic Pathways for Diphenhydramine Base

| Starting Material(s) | Key Reagents/Intermediates | Reference(s) |

|---|---|---|

| Benzophenone | Sodium borohydride, Diphenylmethanol, Hydrobromic acid, Bromodiphenylmethane, 2-Dimethylaminoethanol | acs.org, acs.org |

| Benzhydrol (Diphenylmethanol) | p-Toluenesulfonic acid or Methanesulfonic acid, 2-Dimethylaminoethanol | google.com, google.com |

| Bromodiphenylmethane | 2-Dimethylaminoethanol | chemicalbook.com |

Modern chemical manufacturing has seen a shift towards continuous flow processes, which offer significant advantages over traditional batch methods. The synthesis of diphenhydramine has been successfully adapted to this technology, enabling an end-to-end continuous production system. rsc.orgscispace.comresearchgate.net

In a notable continuous flow process, chlorodiphenylmethane (B1668796) and N,N-dimethylaminoethanol are combined in a 1:1 molar ratio. rsc.orgresearchgate.net The reaction is conducted at high temperatures (e.g., 180°C) in the absence of any additional solvent, proceeding through plug flow microreactors. rsc.orgacs.org Under these conditions, the product, diphenhydramine hydrochloride, forms directly as a molten salt, which is an ionic liquid above 168°C. rsc.orgresearchgate.net This approach avoids many of the challenges associated with handling solids in flow reactors. researchgate.net

The integration of process analytical technology (PAT), such as mass spectrometry, allows for real-time, on-line monitoring of the reaction. rsc.org This facilitates rapid optimization of reaction conditions and kinetics, leading to improved efficiency and control over the final product. rsc.org Continuous flow methods significantly reduce reaction times compared to batch processing and enhance safety by minimizing the volume of reactants present at any given moment. researchgate.netmit.edu

The development of advanced synthetic methods for diphenhydramine has been increasingly guided by the principles of green chemistry. The continuous flow synthesis is a prime example of a greener approach to pharmaceutical manufacturing. rsc.orgscispace.com

Formation of Diphenhydramine Metilsulfate

The conversion of the tertiary amine diphenhydramine base into this compound involves a quaternization reaction, where a methyl group is added to the nitrogen atom, resulting in a quaternary ammonium (B1175870) salt.

The formation of this compound is achieved through the quaternization of the diphenhydramine base. This type of reaction, where a tertiary amine is alkylated to form a quaternary ammonium salt, is known as the Menshutkin reaction. rsc.orgnih.gov In this specific case, the tertiary nitrogen atom of the diphenhydramine molecule acts as a nucleophile and attacks the methylating agent.

The selected methylating agent is dimethyl sulfate (B86663). The reaction proceeds via an SN2 mechanism, where the nitrogen's lone pair of electrons attacks one of the methyl groups of dimethyl sulfate, displacing the methyl sulfate anion as the leaving group. acs.org This creates the desired product, a quaternary ammonium salt with a positively charged nitrogen center and the methyl sulfate anion as the counter-ion.

While effective, traditional alkylating agents like dimethyl sulfate are noted for their toxicity. rsc.org Research into greener alternatives has identified dimethyl carbonate (DMC) as a potential substitute for quaternization reactions, offering a more benign and renewable route. rsc.orgrsc.org

The efficiency and yield of the quaternization reaction are highly dependent on several key parameters, including solvent, temperature, reaction time, and the molar ratio of reactants. acs.orgnih.gov Optimizing these conditions is crucial for maximizing product formation and minimizing side reactions.

Studies on quaternization reactions have shown that polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), are highly effective, which is consistent with the SN2 mechanism. acs.org In some systems, the highest yields were achieved using DMSO at room temperature with an extended reaction time of 18 hours. acs.org Interestingly, heating the reaction did not always improve the outcome and, in some cases, led to depressed yields, possibly due to product degradation. acs.org

An alternative strategy involves conducting the quaternization under solvent-free conditions. google.com This process is typically performed at high temperatures, where the tertiary amine is in a molten state. The reaction with dimethyl sulfate is exothermic, and the temperature is carefully maintained above the melting point of the final quaternary ammonium product. google.com To ensure that the toxic dimethyl sulfate is completely consumed, a slight excess of the tertiary amine is often used. google.com Computational models and kinetic studies, particularly in continuous flow systems, can be employed to precisely determine the optimal conditions, including temperature, residence time, and reactant ratios, to maximize productivity. rsc.org

Table 2: Influence of Reaction Conditions on Quaternization Yield (General Findings)

| Parameter | Condition | Effect on Yield | Reference(s) |

|---|---|---|---|

| Solvent | Polar Aprotic (e.g., DMSO) | Generally high yields, favors SN2 mechanism | acs.org |

| Solvent-Free (Molten) | High yields, green alternative | google.com | |

| Temperature | Room Temperature | Can provide the highest yields with sufficient time | acs.org |

| Elevated Temperature | Can increase reaction rate but may also cause product degradation, depressing yields | acs.org | |

| Reaction Time | Extended (e.g., 18h at RT) | Allows reaction to proceed to completion for higher yields | acs.org |

| Reactant Ratio | Slight excess of tertiary amine| Ensures complete consumption of the toxic quaternizing agent | google.com |

Impurity Profiling in Metilsulfate Synthesis

The synthesis of this compound is achieved through the quaternization of the tertiary amine in diphenhydramine. A common and industrially relevant methylating agent for this transformation is dimethyl sulfate ((CH₃O)₂SO₂). wikipedia.orggoogle.com This process, known as the Menshutkin reaction, involves the nucleophilic attack of the tertiary amine's lone pair of electrons on one of the methyl groups of dimethyl sulfate. rsc.org The reaction is typically exothermic and can be performed solvent-free with the molten tertiary amine or in a suitable reaction medium. google.com

Impurity profiling is a critical step in chemical synthesis, aimed at identifying and quantifying unwanted residuals that can affect the quality and properties of the final product. mt.com In the synthesis of this compound from diphenhydramine and dimethyl sulfate, several potential impurities can arise. Understanding these impurities is essential for optimizing reaction conditions to minimize their formation. mt.com

Potential Impurities in this compound Synthesis:

| Impurity Category | Specific Examples | Origin |

| Unreacted Starting Materials | Diphenhydramine | Incomplete reaction. |

| Dimethyl sulfate | Use of excess reagent or incomplete reaction. Should not be present in the final product. googleapis.com | |

| Byproducts from the Methylating Agent | Methanol (B129727), Sulfuric Acid | Hydrolysis of dimethyl sulfate. |

| Process-Related Impurities | Residual Solvents | If the reaction is not performed neat, solvents used during synthesis or purification may remain. |

| Impurities from Starting Materials | The initial diphenhydramine may contain impurities from its own synthesis, such as primary or secondary amines. googleapis.com Similarly, commercial dimethyl sulfate may contain small amounts of acid. googleapis.com | |

| Degradation Products | Hofmann elimination products | Possible at higher temperatures, though less common for this specific structure. acs.org |

Effective impurity control involves optimizing reaction parameters such as temperature, stoichiometry, and reaction time. For instance, ensuring the reaction goes to completion can minimize residual diphenhydramine, while carefully controlling the amount of dimethyl sulfate can prevent its presence in the final product. googleapis.com Post-reaction workup and purification steps are crucial for removing byproducts and other unwanted chemicals.

Design and Synthesis of Novel this compound Analogs

The creation of novel analogs based on the this compound structure is driven by the desire to enhance specific pharmacological properties. The permanent positive charge on the quaternary nitrogen atom is a key determinant of the molecule's behavior, and modifications to the surrounding structure can fine-tune its activity.

Structure-Activity Relationship (SAR) studies explore how a molecule's chemical structure correlates with its biological activity. For quaternary ammonium antihistamines, several key structural features are known to influence their effects.

Conversion of a tertiary amine antihistamine, like diphenhydramine, into a quaternary ammonium salt does not significantly diminish its antihistaminic action but tends to increase its anticholinergic properties. damascusuniversity.edu.sy This is a critical SAR observation, as it suggests that the quaternary ammonium group itself is a key pharmacophore for anticholinergic activity.

Key SAR Insights for Quaternary Ammonium Antihistamines:

| Structural Feature | Impact on Activity | Reference |

| Quaternary Ammonium Group | The permanent positive charge is crucial for interaction with cholinergic receptors. The nature of the anion (e.g., metilsulfate, iodide, bromide) primarily affects solubility and physical properties. | damascusuniversity.edu.synih.gov |

| Aryl Groups (Two) | Two aromatic rings (Ar and Ar') are essential for H1-antihistaminic action. They must be able to adopt a non-coplanar conformation for optimal receptor interaction. | damascusuniversity.edu.sy |

| Connecting Atom (X) | The ether linkage (X=O) in diphenhydramine is a classic feature of ethanolamine (B43304) antihistamines. | damascusuniversity.edu.sy |

| Alkyl Chain Substituents | The size and nature of the alkyl groups on the nitrogen atom can influence potency and selectivity. Bulky substitutions at the terminal amine can lead to a decrease in potency. | nih.gov |

First-generation antihistamines like diphenhydramine are known for their poor receptor selectivity, often interacting with muscarinic, α-adrenergic, and serotonin (B10506) receptors. nih.gov A primary goal in designing new analogs is to improve selectivity, particularly for peripheral H1-receptors, to minimize unwanted effects. udes.edu.co

Quaternization of the nitrogen atom is a key strategy for enhancing peripheral selectivity. The permanent positive charge of this compound limits its ability to cross the blood-brain barrier, thereby reducing central nervous system effects like sedation. nih.gov

Further modifications can be made to the core structure to refine selectivity:

Varying the Aryl Groups: Replacing the phenyl rings with other aromatic or heteroaromatic systems can alter binding affinity and selectivity for the H1-receptor versus other amine receptors.

Modifying the Ether Linkage: Altering the spacer between the diarylmethyl group and the quaternary nitrogen can affect the molecule's conformation and how it fits into the receptor's binding pocket.

Altering N-Substituents: While one substituent is the methyl group from the quaternizing agent, the other two N,N-dimethyl groups of diphenhydramine could theoretically be replaced with other alkyl groups prior to quaternization to modulate lipophilicity and steric interactions at the receptor.

The development of second and third-generation antihistamines has been driven by such molecular modifications, leading to drugs with high selectivity for the H1-receptor and minimal anticholinergic effects. nih.govudes.edu.co

Computational chemistry has become an indispensable tool in modern drug design, allowing for the in silico evaluation of novel compounds before their synthesis. tandfonline.com Techniques like molecular docking and quantitative structure-activity relationship (QSAR) modeling are particularly valuable. researchgate.net

Molecular Docking: This technique predicts the preferred orientation of a designed analog when bound to a receptor's active site. For antihistamines, the target is often the histamine (B1213489) H1-receptor. Docking studies can provide insights into binding affinity and the specific interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and receptor residues. scispace.comresearchgate.net For example, docking can be used to compare the binding energy of a novel this compound analog to that of the parent compound, helping to prioritize which derivatives to synthesize. scispace.comresearchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models build a mathematical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net By analyzing a set of known quaternary ammonium antihistamines, a QSAR model could identify key physicochemical properties (e.g., molecular volume, electronic properties) that are critical for high-affinity binding. researchgate.net This model can then be used to predict the activity of new, unsynthesized analogs, guiding the design process toward more potent and selective compounds.

These computational approaches accelerate the drug discovery process by filtering out unpromising candidates and providing a rational basis for the design of new this compound derivatives with improved pharmacological profiles. researchgate.net

Molecular Pharmacology and Receptor Interaction Studies in Vitro & Computational

Mechanisms of Action at the Molecular Level

Diphenhydramine's primary mechanism of action is its interaction with the histamine (B1213489) H1 receptor. drugbank.comnih.gov Unlike a neutral antagonist which would only block the binding of an agonist, diphenhydramine (B27) functions as an inverse agonist. nih.govwikipedia.orgnih.govpatsnap.com The H1 receptor, a G-protein coupled receptor, exists in an equilibrium between an inactive and an active conformation. nih.govnih.gov Even in the absence of histamine, a certain level of basal or constitutive receptor activity exists. nih.gov Diphenhydramine binds to and stabilizes the inactive conformation of the H1 receptor, shifting the equilibrium away from the active state. nih.govpatsnap.comnih.gov This action not only prevents histamine from binding but also reduces the receptor's basal activity, thereby reversing the effects of histamine on capillaries and mitigating allergic symptoms. drugbank.comnih.govwikipedia.org This inverse agonism at H1 receptors located in the central nervous system (CNS) is also responsible for its sedative properties, as it readily crosses the blood-brain barrier. drugbank.comnih.govwikipedia.org

| Receptor | Binding Affinity (Ki) | Species | Reference |

| Histamine H1 | 16 nM | Human | wikipedia.org |

Diphenhydramine is a potent antimuscarinic agent, acting as a competitive antagonist at muscarinic acetylcholine (B1216132) receptors (mAChRs). drugbank.comwikipedia.orgnih.govwikipedia.org This action is attributed to the structural similarities between H1 and muscarinic receptors. drugbank.comnih.gov By blocking these receptors, diphenhydramine prevents acetylcholine from binding and eliciting its effects. wikipedia.orgdrugbank.com This mechanism is responsible for its use as an antiparkinson agent, as it blocks muscarinic receptors in the brain. wikipedia.org In vitro studies on isolated airway mucus gland cells have quantified this activity, confirming its antagonism at the M3 muscarinic receptor subtype. nih.gov The binding affinities for multiple muscarinic receptor subtypes have been determined, showcasing its broad activity across this receptor family. wikipedia.org

| Receptor Subtype | Binding Affinity (Ki) | Species | Reference |

| Muscarinic M1 | 210 nM | Human | wikipedia.org |

| Muscarinic M2 | 130 nM | Human | wikipedia.org |

| Muscarinic M3 | 6.2 (pA2 value) | Swine | nih.gov |

| Muscarinic M4 | 53–112 nM | Human | wikipedia.org |

| Muscarinic M5 | 30–260 nM | Human | wikipedia.org |

Diphenhydramine has demonstrated activity as an intracellular sodium channel blocker, a property that underlies its local anesthetic effects. drugbank.comnih.govwikipedia.org Research indicates that diphenhydramine inhibits the neuronal Na+ current by selectively binding to the inactivated state of the channel with significantly higher affinity than to the resting state. nih.gov This voltage-dependent inhibition means the blocking effect is stronger at more positive membrane potentials. nih.gov The molecule's two phenyl groups are suggested to be the key ligands that interact with the channel, likely with aromatic side chains that become accessible during the channel's gating process. nih.gov This mechanism is similar to that of some antiarrhythmic drugs and is responsible for cardiotoxic effects like wide-complex tachycardia in overdose situations. nih.goveuropeanreview.org

| Sodium Channel State | Dissociation Constant (Kd) | System | Reference |

| Inactivated | ~10 µM | Neuronal | nih.gov |

| Resting | >300 µM | Neuronal | nih.gov |

In addition to its other targets, diphenhydramine modulates the N-Methyl-D-aspartate (NMDA) receptor. nih.gov Electrophysiological studies using patch-clamp experiments on heterologously expressed glutamate (B1630785) receptors have shown that diphenhydramine inhibits NMDA-mediated membrane currents. nih.govresearchgate.net This inhibition is reversible, concentration-dependent, and occurs in a noncompetitive manner, meaning diphenhydramine does not compete with NMDA or its co-agonist glycine (B1666218) for their binding sites. nih.govresearchgate.net The mechanism is described as a classical open channel block that is strongly dependent on the membrane potential. nih.govresearchgate.net Computational and experimental evidence suggests that diphenhydramine most likely interacts with the Mg2+ binding site or a closely related area within the channel pore. nih.gov This antagonism of the NMDA receptor may contribute to some of the compound's sedative and analgesic effects. nih.govresearchgate.net

| Parameter | Value | Cell Line | Reference |

| Half-maximal inhibition (IC50) | ~25 µM | Human TsA cells | nih.govresearchgate.net |

Interaction with Central Nervous System Neurotransmitter Systems (In Vitro Models)

Diphenhydramine has been shown to interact with multiple neurotransmitter systems, including the dopaminergic system. drugbank.comnih.govdrugbank.com Specifically, it functions as an inhibitor of the dopamine (B1211576) transporter (DAT). researchgate.netnih.gov In vivo fast-scan cyclic voltammetry studies, which measure real-time neurotransmitter dynamics, have demonstrated that diphenhydramine potently inhibits dopamine uptake in the nucleus accumbens. nih.gov This inhibition leads to increased concentrations of dopamine in the synapse. nih.gov The potency of its dopamine uptake inhibition is comparable to that of cocaine, although the time-course of its action differs, with diphenhydramine showing a more prolonged effect. nih.gov This modulation of the dopaminergic system is a distinct pharmacological action from its primary antihistaminergic and anticholinergic effects. nih.gov

| Compound | Maximal Effect on Dopamine Uptake | Onset of Max Effect | Reference |

| Diphenhydramine (14 mg/kg) | Potent Inhibition | 40 minutes | nih.gov |

| Cocaine (15 mg/kg) | Potent Inhibition | 30 minutes | nih.gov |

Noradrenergic System Influence

Diphenhydramine has been shown to interact with components of the noradrenergic system. Specifically, it exhibits binding affinity for the human norepinephrine (B1679862) transporter (NET). Radioligand binding assays have determined a dissociation constant (Ki) for diphenhydramine at the norepinephrine transporter, indicating a direct interaction. guidetopharmacology.org One study noted a small inhibitory effect on norepinephrine uptake in synaptosomal preparations. nasa.gov

Serotonergic System Interactions

Diphenhydramine's engagement with the serotonergic system has been documented through both receptor binding and functional observations. At higher doses, it can inhibit the presynaptic reuptake of serotonin (B10506), which contributes to elevated serotonin levels in the central nervous system. nih.gov This mechanism is a potential factor in precipitating serotonin syndrome when combined with other serotonergic agents. nih.gov In vitro binding assays have quantified its affinity for specific serotonin receptors, including the human 5-HT2A receptor, with a reported Ki value of 370 nM. guidetopharmacology.org

Cholinergic System Engagement

The most pronounced "off-target" activity of diphenhydramine is its engagement with the cholinergic system, where it acts as a potent antimuscarinic agent. wikipedia.orgnih.gov It functions as a competitive antagonist at muscarinic acetylcholine receptors. wikipedia.orgnih.govdrugbank.com This interaction has been quantified across multiple human muscarinic receptor subtypes through radioligand binding assays, demonstrating broad affinity. guidetopharmacology.org

Studies on isolated airway mucus gland cells estimated a Ki of approximately 0.6 μM for the inhibition of M3 muscarinic receptor-induced secretion. nih.gov Another study measuring binding against quinuclidinyl benzilate (QNB) in the cerebral cortex, indicative of binding to all muscarinic receptor subtypes, reported a Ki of 0.28 μM. nih.gov Furthermore, research on cardiac tissue confirmed that diphenhydramine is a competitive inhibitor of muscarinic receptor-mediated effects, with sub-micromolar affinity for these receptors in the heart. drugbank.com

| Receptor Subtype | Reported Ki (nM) |

| Muscarinic M1 | 230 |

| Muscarinic M2 | 100 |

| Muscarinic M3 | 137 |

| Muscarinic M4 | 52 |

| Muscarinic M5 | 116 |

Data derived from radioligand binding assays on human receptors. guidetopharmacology.org

Opioidergic Pathway Interplay

The interaction of diphenhydramine with the opioidergic system is less quantitatively defined than its other activities. While pharmacological databases suggest that diphenhydramine is implicated in the opioid neurotransmitter system, specific in vitro binding affinity data for mu, delta, or kappa opioid receptors are not prominently available in the reviewed literature. drugbank.com Studies that have systematically ranked the binding affinities of various opioid drugs at the mu-opioid receptor have not included diphenhydramine in their tested compounds. zenodo.orgresearchgate.net

Cellular Electrophysiological Investigations

Diphenhydramine has been shown to directly modulate the function of ion channels, an action that underlies some of its local anesthetic and cardiotoxic effects. nih.gov Electrophysiological studies have demonstrated that diphenhydramine acts as an intracellular sodium channel blocker. nih.govdrugbank.com This blockade of fast-closing myocardial sodium channels prolongs phase 0 of cellular depolarization. nih.gov

The inhibitory effect on neuronal sodium currents is state-dependent, showing a significantly higher affinity for the inactivated state of the channel compared to the resting state. The dissociation constant (Kd) for diphenhydramine's binding to the inactivated sodium channel is approximately 10 μM, whereas for the resting channel, it is over 300 μM.

At higher concentrations, diphenhydramine also weakly blocks the delayed rectifier potassium channels, which are crucial for cellular repolarization. This action can lead to a prolongation of the action potential.

| Ion Channel | Effect | Dissociation Constant (Kd) |

| Neuronal Sodium Channel (Inactivated State) | Inhibition | ~10 μM |

| Neuronal Sodium Channel (Resting State) | Inhibition | >300 μM |

| Delayed Rectifier Potassium Channel | Weak Blockade | Not specified |

Computational Modeling of Ligand-Receptor Dynamics

Molecular Docking and Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as a drug molecule, and its receptor at an atomic level. Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex, providing insights into binding affinity and mode. MD simulations then allow for the observation of the dynamic behavior of the ligand-receptor complex over time, assessing its stability and conformational changes.

Despite the utility of these methods for elucidating pharmacological mechanisms, a specific review of the scientific literature did not identify published molecular docking or molecular dynamics simulation studies focused on the interaction of diphenhydramine with receptors of the noradrenergic, serotonergic, cholinergic, or opioidergic systems. Such studies would be valuable to further detail the specific molecular interactions, key amino acid residues, and conformational changes that govern diphenhydramine's activity at these off-target sites.

Quantum Chemical Calculations (e.g., Density Functional Theory, Hartree-Fock)

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in analyzing the structural stability and reactivity of the diphenhydramine molecule. dergipark.org.trdergipark.org.tr These computational approaches provide insights into the electronic properties and geometric parameters of the molecule. dergipark.org.trdergipark.org.tr

Studies have utilized both DFT and HF methods with various basis sets to optimize the molecular structure of diphenhydramine and calculate its energy band gaps. dergipark.org.tr The energy band gap, which is the difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a crucial parameter for understanding molecular reactivity. dergipark.org.tr Calculations have shown that the energy band gaps derived from the Hartree-Fock method are generally higher than those obtained using Density Functional Theory. dergipark.org.tr

A comparative analysis of different basis sets, such as 3-21G, 6-31G, 6-31G*, 6-311G, LanL2DZ, and LanL2MB, has been performed to determine their effect on the calculated energy band gaps. dergipark.org.tr For instance, within the DFT framework, the LanL2MB basis set has been identified as suitable for geometry optimization and subsequent frequency and NMR calculations. dergipark.org.tr

| Basis Set | Hartree-Fock (HF) | Density Functional Theory (DFT) |

|---|---|---|

| 3-21G | 12.530 | 5.469 |

| 6-31G | 12.938 | 5.306 |

| 6-31G* | 12.898 | 5.278 |

| 6-311G | 13.115 | 5.333 |

| LanL2DZ | 10.381 | 5.251 |

| LanL2MB | 10.353 | 5.197 |

Further DFT calculations at the B3LYP/6-311++G** level of theory have been used to study the free base, cationic, and hydrochloride species of diphenhydramine. researchgate.net These studies involve the analysis of atomic charges (NPA and Mulliken), molecular electrostatic potentials, bond orders, and topological properties. researchgate.net The results indicate that the cationic form of diphenhydramine exhibits the highest dipole moment value. researchgate.net Such computational analyses of frontier orbitals (HOMO and LUMO) help in predicting the molecule's reactivity and behavior. researchgate.net

Spectroscopic Data Correlation (IR, NMR, UV) for Molecular Structure Analysis

Spectroscopic techniques are essential for the elucidation and confirmation of the molecular structure of diphenhydramine. Data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Ultraviolet (UV) spectroscopy are correlated with the known structure to verify its identity and integrity.

Infrared (IR) Spectroscopy The IR spectrum of diphenhydramine reveals characteristic absorption bands corresponding to its specific functional groups. researchgate.netoap-lifescience.org The C-H symmetrical stretching vibrations out of the plane are observed in the region of 3027.75–3094.4 cm⁻¹, while the in-plane symmetrical vibrations occur between 3181.27–3236.82 cm⁻¹. dergipark.org.tr The FTIR spectra of free diphenhydramine show distinct peaks at 3032.10 cm⁻¹ and 2893.22 cm⁻¹ corresponding to C-H stretching vibrations. oap-lifescience.org Other significant peaks confirm the presence of the amine C-N and ether C-O groups. researchgate.net

| Wavenumber (cm⁻¹) | Assignment |

|---|---|

| 3032.10 | Aromatic C-H Stretching |

| 2893.22 | Aliphatic C-H Stretching |

| 1176.55 | Amine C-N Stretching |

| 1111.00 | Ether C-O Stretching |

Nuclear Magnetic Resonance (NMR) Spectroscopy ¹H NMR spectroscopy is used to identify the hydrogen atoms within the diphenhydramine molecule based on their unique chemical environments. The spectrum provides information on the chemical shifts, integration, and splitting patterns of the protons. For example, the signals for the aromatic protons of the two phenyl rings typically appear as a multiplet in the range of 7.35-7.49 ppm. nih.gov The protons of the two methyl groups attached to the nitrogen atom show a singlet at approximately 2.88 ppm. nih.gov The protons of the methylene (B1212753) groups in the ethylamine (B1201723) chain appear at distinct chemical shifts, providing further structural confirmation. nih.gov

| Chemical Shift (ppm) | Assignment |

|---|---|

| 7.35 - 7.49 | Aromatic Protons (Multiplet) |

| 5.61 | CH-O Proton (Singlet) |

| 3.81 - 3.83 | O-CH₂ Protons (Triplet) |

| 3.39 - 3.41 | N-CH₂ Protons (Triplet) |

| 2.88 | N-(CH₃)₂ Protons (Singlet) |

Ultraviolet (UV) Spectroscopy UV spectrophotometry is used to determine the absorption characteristics of diphenhydramine. In various solvents, diphenhydramine hydrochloride exhibits a maximum absorption wavelength (λmax) at approximately 258 nm. ijarsct.co.inijpsr.com This absorption is attributed to the electronic transitions within the benzhydryl moiety of the molecule. The linearity of response with concentration, as dictated by the Beer-Lambert law, is often confirmed in the range of 10-100 µg/mL. ijpsr.com

| Parameter | Value |

|---|---|

| Maximum Absorption (λmax) | 258 nm |

| Linear Concentration Range | 10-100 µg/mL |

Biotransformation Pathways and Metabolite Characterization in Vitro & Theoretical

Enzymatic Biotransformation Mechanisms

The initial phase of diphenhydramine (B27) metabolism is largely governed by enzymatic reactions that modify its chemical structure.

The cytochrome P450 (CYP) enzyme system, a family of heme-containing monooxygenases, plays a crucial role in the oxidative metabolism of diphenhydramine. droracle.ai Several CYP isozymes have been identified as being involved in its biotransformation.

Extensive research has demonstrated that N-demethylation is a primary metabolic pathway for diphenhydramine. nih.gov Studies utilizing human liver microsomes and recombinant P450 isozymes have identified CYP2D6 as the principal enzyme responsible for this reaction, exhibiting the highest affinity and activity. droracle.ainih.gov Other isozymes, including CYP1A2, CYP2C9, and CYP2C19, also contribute to N-demethylation, but are considered low-affinity components compared to CYP2D6. nih.gov The significant role of CYP2D6 suggests that the metabolism of diphenhydramine can be influenced by co-administered drugs that are substrates or inhibitors of this enzyme. nih.govnih.govdrugbank.com Diphenhydramine itself has been shown to be a potent inhibitor of CYP2D6. nih.govnih.gov

The activity of these enzymes can vary among individuals, leading to differences in metabolic rates. nih.gov For instance, individuals classified as "ultrarapid metabolizers" due to multiple copies of the CYP2D6 gene may process diphenhydramine more quickly. nih.govresearchgate.netcambridge.org

| CYP450 Isozyme | Role in Diphenhydramine Metabolism | Affinity |

|---|---|---|

| CYP2D6 | Primary enzyme for N-demethylation | High |

| CYP1A2 | Contributes to N-demethylation | Low |

| CYP2C9 | Contributes to N-demethylation | Low |

| CYP2C19 | Contributes to N-demethylation | Low |

N-demethylation is a stepwise process that results in the formation of active metabolites. Diphenhydramine undergoes two successive N-demethylations. drugbank.com The first step involves the removal of a methyl group to form the primary metabolite, N-desmethyldiphenhydramine. drugbank.com This intermediate is then further demethylated to yield N,N-didesmethyldiphenhydramine. drugbank.com

Following these demethylation steps, the N,N-didesmethyl metabolite can undergo further oxidation to produce diphenylmethoxyacetic acid. drugbank.com Additionally, the amine group of the N,N-didesmethyl metabolite can be acetylated to form N-acetyl-N-desmethyldiphenhydramine. youtube.com

Conjugation Reactions

Following Phase I oxidative metabolism, the resulting metabolites of diphenhydramine undergo Phase II conjugation reactions. These reactions increase the water solubility of the metabolites, facilitating their renal excretion. drugbank.comnih.gov

The metabolites of diphenhydramine, particularly the carboxylic acid derivatives like diphenylmethoxyacetic acid, are conjugated with amino acids. drugbank.comnih.gov Specifically, these metabolites form conjugates with glycine (B1666218) and glutamine before being excreted in the urine. drugbank.comnih.gov This conjugation process is a significant pathway for the elimination of diphenhydramine metabolites. drugbank.com

In addition to amino acid conjugation, hexosylation has been identified as a metabolic pathway for diphenhydramine. researchgate.net This process involves the attachment of a hexose (B10828440) sugar moiety to the diphenhydramine molecule. One such metabolite, diphenhydramine-N-glucose, has been putatively identified in both plasma and skin swabs, suggesting this is a relevant, though less commonly reported, conjugation pathway. researchgate.net

Metabolite Identification and Structural Elucidation in In Vitro Systems

A variety of analytical techniques have been employed to identify and characterize the metabolites of diphenhydramine in in vitro systems. Capillary electrophoresis coupled with ion-trap mass spectrometry (CE-MS) has been used to identify metabolites in urine samples. nih.gov This method confirmed the presence of diphenhydramine, diphenhydramine-N-oxide, and nordiphenhydramine. nih.gov The fragmentation patterns observed in mass spectrometry help in the structural elucidation of these compounds. nih.gov

In vitro studies using fungal models, such as Cunninghamella elegans, have also been valuable in identifying metabolites. nih.gov These studies have shown that the fungus metabolizes diphenhydramine through demethylation, oxidation, and N-acetylation, producing metabolites such as diphenhydramine-N-oxide, N-desmethyldiphenhydramine, N-acetyldidesmethyldiphenhydramine, and N-acetyl-N-desmethyldiphenhydramine, which are also known mammalian metabolites. nih.gov

| Metabolite | Metabolic Pathway | Analytical Method of Identification |

|---|---|---|

| N-desmethyldiphenhydramine | N-Demethylation | LC-MS, CE-MS |

| N,N-didesmethyldiphenhydramine | N-Demethylation | Inferred from subsequent metabolites |

| Diphenylmethoxyacetic acid | Oxidation | CE-MS (as glycine conjugate) |

| Diphenhydramine-N-oxide | N-Oxidation | CE-MS |

| Diphenhydramine-N-glucose | Hexosylation | LC-HRMS/MS |

| Glycine and Glutamine Conjugates | Conjugation | Inferred from urinary excretion products |

Theoretical Predictions of Metabolic Pathways

The theoretical prediction of metabolic pathways for xenobiotics such as Diphenhydramine is largely based on the compound's chemical structure and the known functions of drug-metabolizing enzymes, primarily the cytochrome P450 (CYP) superfamily. nih.gov Computational models and quantum theory studies can be employed to analyze the molecule's stability, reactivity, and potential sites for enzymatic attack. dergipark.org.tr For Diphenhydramine, its structure, featuring a diphenylmethoxy group and a tertiary amine, suggests several likely metabolic transformations.

The primary predicted metabolic pathway for Diphenhydramine involves oxidative N-demethylation. drugbank.com This process is anticipated to occur in a stepwise manner. The initial step is the conversion of Diphenhydramine to its N-desmethyl metabolite, Nordiphenhydramine. droracle.aiyoutube.com This is followed by a second demethylation to form the N,N-didesmethyl metabolite. youtube.comoup.com The cytochrome P450 enzyme system, predominantly located in the liver, is the key driver of these reactions. nih.govyoutube.com Specifically, in vitro studies have identified that CYP2D6 is the primary enzyme responsible for the N-demethylation of diphenhydramine, exhibiting a high affinity for the substrate. droracle.ai Other P450 isozymes, including CYP1A2, CYP2C9, and CYP2C19, are also predicted to be involved in its metabolism. drugbank.comdroracle.ai

Further theoretical predictions involve the oxidation of the N,N-didesmethyl metabolite to produce diphenylmethoxyacetic acid. drugbank.comyoutube.com Another potential metabolic route is the N-oxidation of the parent compound to form Diphenhydramine N-oxide. nih.gov Additionally, the N-desmethyl metabolite can undergo acetylation to form N-acetyl-N-desmethylphenhydramine. youtube.com

Following these initial biotransformations (Phase I reactions), the resulting metabolites are predicted to undergo conjugation (Phase II reactions) to increase their water solubility and facilitate their excretion from the body. It is anticipated that these metabolites will conjugate with endogenous molecules such as glycine and glutamine before being eliminated in the urine. drugbank.comyoutube.com

The table below summarizes the key theoretically predicted metabolites of Diphenhydramine and the primary enzymes involved in their formation.

| Metabolite | Precursor | Key Enzymatic Process | Primary Enzymes Involved |

| Nordiphenhydramine | Diphenhydramine | N-demethylation | CYP2D6, CYP1A2, CYP2C9, CYP2C19 |

| N,N-Didesmethyldiphenhydramine | Nordiphenhydramine | N-demethylation | Cytochrome P450 enzymes |

| Diphenhydramine N-oxide | Diphenhydramine | N-oxidation | Cytochrome P450 enzymes |

| Diphenylmethoxyacetic acid | N,N-Didesmethyldiphenhydramine | Oxidation | Cytochrome P450 enzymes |

| Glycine and Glutamine Conjugates | Various metabolites | Conjugation | Transferase enzymes |

Advanced Analytical Techniques for Diphenhydramine Metilsulfate Research

Chromatographic Separation Methodologies

Chromatography is a fundamental technique for separating diphenhydramine (B27) from potential impurities, degradation products, or other components in a sample matrix. The choice of method depends on the sample complexity and the analytical objective.

High-Performance Liquid Chromatography (HPLC-UV, RP-HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the analysis of diphenhydramine compounds. ukaazpublications.com Reversed-Phase HPLC (RP-HPLC) is the most common mode, utilizing a nonpolar stationary phase and a polar mobile phase. ukaazpublications.com

Detailed research has established various RP-HPLC methods for the quantification of diphenhydramine. A common approach involves using a C18 column with a mobile phase consisting of a mixture of methanol (B129727), acetonitrile (B52724), and water, often with additives like heptane (B126788) sulfonate and triethylamine (B128534) to improve peak shape and resolution. ukaazpublications.comuobasrah.edu.iq UV detection is typically performed at wavelengths around 220 nm or 254 nm. uobasrah.edu.iqresearchgate.netusp.org For instance, one method successfully quantified diphenhydramine using a mobile phase of Methanol: Acetonitrile: Water: 10mM Heptane sulfonate and 13 mM Triethylamine (10:26:64) at a pH of 3.3, with a flow rate of 1.0 ml/min and UV detection at 254 nm. uobasrah.edu.iq Another validated method for diphenhydramine hydrochloride and its impurities used a pentafluorophenyl (PFP) column with a gradient elution of 0.1% trifluoroacetic acid (TFA) in water and a mixture of acetonitrile and methanol with 0.05% TFA. usp.org

The performance of these methods is validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision, and robustness. researchgate.netnih.gov Linearity is typically established over a specific concentration range, with correlation coefficients (r²) greater than 0.99, indicating a strong correlation between concentration and detector response. ukaazpublications.comresearchgate.net

Table 1: Examples of HPLC-UV / RP-HPLC Methods for Diphenhydramine Analysis| Stationary Phase (Column) | Mobile Phase | Flow Rate (mL/min) | Detection Wavelength (nm) | Retention Time (min) | Reference |

|---|---|---|---|---|---|

| Arcus EP-C18 (5 µm, 4.6 mm × 250 mm) | Methanol: Acetonitrile: Water: 10mM Heptane sulfonate: 13 mM Triethylamine (10:26:64), pH 3.3 | 1.0 | 254 | 9.9 | uobasrah.edu.iq |

| Zorbas SB-C18 (3.5 µm, 100 mm × 3.0 mm) | Methanol: Water: Formic acid (65:35:0.5, v/v/v) | 0.2 | Not Specified | < 5.0 | ukaazpublications.com |

| Waters XSelect HSS PFP (3.5 µm, 3.0 mm x 15.0 cm) | Gradient of 0.1% TFA in water and Acetonitrile/Methanol with 0.05% TFA | 0.8 | 220 and 254 | Not Specified | usp.org |

| C18 (5 µm, 4.6mm*250mm) | Methanol: Water (4:1), pH 7.4 | 1.0 | 220 | Not Specified | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful technique for the separation and identification of diphenhydramine and its related substances. nih.gov The analysis of quaternary ammonium (B1175870) compounds like diphenhydramine metilsulfate by GC can be challenging due to their low volatility and thermal instability. american.edu One approach involves holding the GC injector port at a high temperature (e.g., 250°C) to induce a Hofmann elimination, converting the quaternary amine into a volatile tertiary amine that can be separated by the GC column. american.edu

For diphenhydramine itself, direct GC-MS methods have been developed using columns such as a trifluoropropylmethyl polysiloxane (Rtx-200) capillary column, with detection in electron-impact (EI) mode. nih.gov This technique allows for the selective determination of the compound in the presence of its potential impurities and degradation products. nih.gov GC-MS provides not only retention time data for quantification but also mass spectra that serve as a molecular fingerprint for definitive identification. nih.govnih.gov In some cases, derivatization is employed to increase the volatility and thermal stability of the analytes, allowing for more reliable analysis. unl.edu

Table 2: GC-MS Method Parameters for Diphenhydramine-Related Compounds| Column Type | Detection Mode | Key Application | Reference |

|---|---|---|---|

| Trifluoropropylmethyl polysiloxane (Rtx-200) | Electron-Impact (EI) Mass Spectrometry | Determination of dimenhydrinate (B1670652) (salt of diphenhydramine) and six related substances | nih.gov |

| Not specified | Mass Selective Detection (MSD) | Confirmation of diphenhydramine in blood after initial HPLC separation | nih.gov |

| Not specified | Mass Spectrometry (MS) | Simultaneous determination of 11 antihistamines, including diphenhydramine, in breast milk | nih.gov |

High-Performance Thin Layer Chromatography (HPTLC)

High-Performance Thin Layer Chromatography (HPTLC) offers a rapid, simple, and cost-effective alternative for the analysis of diphenhydramine. creative-proteomics.comnih.gov This technique is performed on aluminum plates precoated with a stationary phase, typically silica (B1680970) gel 60F₂₅₄. nih.govnih.gov

In a typical HPTLC method, the sample is applied to the plate as a band, and the plate is developed in a chamber saturated with a suitable mobile phase. nih.govnih.gov For diphenhydramine, a mobile phase consisting of a mixture of toluene, methanol, and glacial acetic acid (e.g., 7.5:1:0.2, v/v/v) has been shown to provide good separation. nih.govresearchgate.net After development, the separated spots are visualized under UV light, and densitometric scanning is used for quantification. nih.govnih.gov The method is validated for parameters like linearity, recovery, and precision. nih.govresearchgate.net For example, a validated method showed a linearity range between 200 and 1200 ng/band for diphenhydramine hydrochloride, with a characteristic Rf value of 0.20 ± 0.05. nih.govresearchgate.net

Table 3: HPTLC Method for Diphenhydramine Analysis| Parameter | Condition/Value | Reference |

|---|---|---|

| Stationary Phase | Aluminum plates precoated with silica gel 60 F254 | nih.govnih.gov |

| Mobile Phase | Toluene: Methanol: Glacial Acetic Acid (7.5:1:0.2, v/v/v) | nih.govresearchgate.net |

| Detection | Densitometric scanning at 230 nm | nih.gov |

| Rf Value | 0.20 ± 0.05 | nih.govresearchgate.net |

| Linearity Range | 200–1200 ng/band | nih.govresearchgate.net |

| Limit of Detection (LOD) | 13.21 ng/band | nih.govresearchgate.net |

| Limit of Quantitation (LOQ) | 40.06 ng/band | nih.govresearchgate.net |

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is an efficient separation technique known for its high resolution, rapid analysis times, and low sample consumption. researchgate.net It has been successfully applied to the analysis of diphenhydramine and its metabolites. nih.govnih.gov The separation is achieved in a fused-silica capillary based on the differential migration of ions in an electric field. nih.gov

For the simultaneous determination of ammonium and diphenhydramine, a CE method with capacitively coupled contactless conductivity detection has been developed. nih.gov This method uses a background electrolyte of 30 mmol/L 2-(N-morpholino)ethanesulfonic acid and 15 mmol/L lithium hydroxide (B78521) (pH 6.0). nih.gov CE can also be coupled with mass spectrometry (CE-MS) for the identification of metabolites for which no standards are available. researchgate.netnih.gov For instance, CE-MSⁿ has been used to identify diphenhydramine, diphenhydramine-N-oxide, and nordiphenhydramine in urine samples, monitoring their [M+H]⁺ ions and fragmentation patterns. nih.gov

Spectroscopic Characterization and Quantification Methods

Spectroscopic methods are widely used for the quantification of diphenhydramine, often valued for their simplicity, speed, and cost-effectiveness.

UV-Visible Spectrophotometry

UV-Visible spectrophotometry is a straightforward and accessible method for the determination of diphenhydramine in pharmaceutical preparations. nih.gov The method is based on measuring the absorption of ultraviolet or visible light by the analyte. Simple UV spectrophotometric methods involve dissolving the sample in a suitable solvent, such as 0.1 N HCl, and measuring the absorbance at the wavelength of maximum absorption (λmax), which for diphenhydramine is typically around 258 nm. ijarsct.co.inijpsr.com The concentration is then determined by comparing the absorbance to a standard calibration curve, which is linear over a defined concentration range (e.g., 10-100 µg/ml). ijarsct.co.inijpsr.com

More complex methods involve the formation of a colored charge-transfer complex. For example, a method has been developed based on the reaction of diphenhydramine (as an n-electron donor) with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) as a π-acceptor, with the resulting complex being measured spectrophotometrically. nih.gov Another visible spectrophotometric method involves the reaction with potassium permanganate (B83412) in an acidic or alkaline medium, where the resulting color change is measured at 550 nm or 610 nm, respectively. These methods have been validated and show good linearity, accuracy, and precision. nih.gov

Table 4: UV-Visible Spectrophotometric Methods for Diphenhydramine Quantification| Method Principle | Solvent/Reagent | λmax (nm) | Linearity Range (µg/mL) | Reference |

|---|---|---|---|---|

| Direct UV Absorbance | 0.1 N HCl | 258 | 10-100 | ijarsct.co.inijpsr.com |

| Charge-Transfer Complex | 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) | Not specified | 12.5-150 | nih.gov |

| Oxidation with KMnO₄ (Acidic) | Potassium permanganate | 550 | 2.5-20 | |

| Oxidation with KMnO₄ (Alkaline) | Potassium permanganate | 610 | 2.5-20 |

Spectrofluorimetry and Ion-Pair Complex Formation

Spectrofluorimetry offers a highly sensitive and selective approach for the determination of diphenhydramine. One prominent method involves the formation of a fluorescent ion-pair complex. oap-lifescience.org Although diphenhydramine itself is a weakly fluorescent compound, its tertiary amine group can form an ion-pair complex with fluorescent probes like Eosin Y. oap-lifescience.org

In a typical application, this complex is formed in an acidic buffer solution (pH 5.0) and then extracted into an organic solvent such as dichloromethane. oap-lifescience.org The extraction into an organic layer enhances the sensitivity and selectivity of the analysis. oap-lifescience.org The resulting ion-pair complex exhibits a significant fluorescence emission, which can be measured for quantitative purposes. Research has established a stoichiometric ratio of 2:1 between diphenhydramine and Eosin Y in the complex. oap-lifescience.org The fluorescence intensity of the complex is measured at an emission wavelength of 554 nm after excitation at 259 nm. oap-lifescience.org This method has proven to be linear over a concentration range of 2-22 µg/mL, making it suitable for quantifying diphenhydramine in various formulations. oap-lifescience.org

| Parameter | Value | Source |

| Fluorescent Probe | Eosin Y | oap-lifescience.org |

| pH | 5.0 (disodium hydrogen phosphate-citric acid buffer) | oap-lifescience.org |

| Extraction Solvent | Dichloromethane | oap-lifescience.org |

| Excitation Wavelength (λex) | 259 nm | oap-lifescience.org |

| Emission Wavelength (λem) | 554 nm | oap-lifescience.org |

| Stoichiometric Ratio (Drug:Probe) | 2:1 | oap-lifescience.org |

| Linear Dynamic Range | 2-22 µg/mL | oap-lifescience.org |

Near-Infrared (NIR) Spectroscopy

Near-Infrared (NIR) spectroscopy is a non-destructive and rapid analytical technique that has been successfully applied to the quantitative analysis of diphenhydramine hydrochloride in pharmaceutical dosage forms. nih.gov This vibrational spectroscopy method is particularly useful for analyzing solid samples, such as pharmaceutical wafers, without requiring sample preparation. nih.gov

For quantitative analysis, NIR spectroscopy is often coupled with chemometric methods, such as Partial Least Squares (PLS1) calibration models. nih.gov Studies have demonstrated that NIR spectroscopy is suitable for predicting the content of diphenhydramine hydrochloride, especially in lower concentration ranges. nih.gov However, at higher concentrations, interference from crystallization processes has been observed. nih.gov The technique's speed and non-destructive nature make it a valuable tool for quality control in pharmaceutical manufacturing.

Raman Spectroscopy

Raman spectroscopy is another powerful, non-destructive vibrational spectroscopic technique used for both qualitative and quantitative analysis of diphenhydramine. nih.gov It has been effectively used to determine diphenhydramine hydrochloride in liquid formulations, offering a considerably faster alternative to traditional methods like HPLC and consuming less solvent. nih.gov

A key vibrational band at 1003 cm⁻¹ is often used for the quantitative determination of diphenhydramine. nih.gov The intensity of this peak is measured to create a calibration model for quantification. nih.gov Experimental analysis of diphenhydramine has identified several distinct Raman peaks that can be used for its characterization. pace.edu

| Characteristic Raman Peaks for Diphenhydramine (cm⁻¹) |

| 442 |

| 481 |

| 622 |

| 654 |

| 841 |

| 1006 |

| 1603 |

Source: pace.edu

The reliability of the Raman method has been verified by comparing its results with those obtained by HPLC, showing excellent agreement between the two techniques. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of diphenhydramine. Both ¹H NMR and ¹³C NMR are used to confirm the molecular structure. nih.gov

Solid-state NMR, specifically Cross-Polarization Magic-Angle Spinning (CP-MAS) ¹³C NMR, has been employed to study the stereochemistry of diphenhydramine hydrochloride in its solid form. rsc.org These studies reveal that the CP-MAS ¹³C NMR spectrum is unusually simplified. This simplification is attributed to a pseudo-mirror symmetry in the molecule's solid-state conformation. rsc.org Due to this symmetry, pairs of nuclei that should be chemically different (diastereotopic), such as the two methyl groups on the nitrogen atom and the two ipso-carbons of the phenyl rings, show negligible differences in their chemical shifts, appearing as single peaks. rsc.org

Electroanalytical Methods

Electroanalytical techniques provide a sensitive and cost-effective means for determining diphenhydramine concentrations. Potentiometric methods using sensitive screen-printed electrodes (SPE) and carbon paste electrodes (CPE) have been developed for the analysis of diphenhydramine hydrochloride in pharmaceutical preparations and biological fluids. nih.gov

These methods are based on the potential change measured as a function of the concentration of the analyte. Studies comparing SPE and CPE have shown that the screen-printed electrode exhibits the best performance. nih.gov The SPE method is characterized by a wide linear concentration range and a low limit of detection. nih.gov Furthermore, it offers a rapid response time and can be used over an extended period with good reproducibility. nih.gov

| Performance Characteristic | Screen-Printed Electrode (SPE) | Carbon Paste Electrode (CPE) |

| Concentration Range | 1.0 x 10⁻² to 1.0 x 10⁻⁶ mol/L | 1.0 x 10⁻² to 1.0 x 10⁻⁶ mol/L |

| Limit of Detection | 9.70 x 10⁻⁷ mol/L | 9.80 x 10⁻⁷ mol/L |

| pH Range | 3.0 - 8.0 | 3.0 - 7.0 |

| Response Time | 10 s | 16 s |

| Nernstian Slope | 55.2 ± 1.0 mV/decade | 54.7 ± 1.0 mV/decade |

Source: nih.gov

Mass Spectrometry for Qualitative and Quantitative Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of diphenhydramine, providing both qualitative and quantitative data with high specificity and sensitivity. It is widely used for reaction monitoring, impurity profiling, and metabolite identification. nih.govnih.gov

For quantitative purposes, liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is frequently employed. lcms.cz Techniques like multiple reaction monitoring (MRM) allow for the highly selective and sensitive quantification of diphenhydramine and related substances. lcms.czresearchgate.net For instance, a common MRM transition monitored for diphenhydramine involves the precursor ion [M+H]⁺ at m/z 256.2 and the product ion at m/z 167.1. nih.govresearchgate.net This product ion corresponds to the stable diphenylcarbinol moiety formed after fragmentation. nih.gov

Qualitative analysis by MS is crucial for identifying metabolites. Capillary electrophoresis-ion trap-mass spectrometry (CE-MSⁿ) has been used to identify diphenhydramine and its metabolites, such as diphenhydramine-N-oxide (m/z 272) and nordiphenhydramine (m/z 242), in urine samples. nih.gov

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the unambiguous determination of elemental compositions and aiding in structural elucidation. Instruments like Quadrupole Time-of-Flight (QTOF) and Orbitrap mass spectrometers are used for this purpose. massbank.eumzcloud.org

For diphenhydramine, HRMS analysis using an LC-ESI-QTOF system has been recorded with a resolution of 35,000, providing high confidence in the identification of the protonated molecule [M+H]⁺. massbank.eu This level of accuracy is critical for distinguishing between compounds with the same nominal mass and for confirming the identity of unknown compounds in complex matrices.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Product Ion (m/z) | Analytical Context |

| Diphenhydramine | 256 | 167 | Metabolite Identification nih.gov |

| Diphenhydramine | 256.2 | 167.1 | Internal Standard Quantitation researchgate.net |

| Diphenhydramine-N-oxide | 272 | 167 | Metabolite Identification nih.gov |

| Nordiphenhydramine | 242 | 167 | Metabolite Identification nih.gov |

Tandem Mass Spectrometry for Metabolite Identification

Tandem mass spectrometry (MS/MS) is a powerful analytical technique crucial for the structural elucidation and identification of metabolites in complex biological matrices. In the context of this compound research, MS/MS enables scientists to identify metabolic products by fragmenting a specific ion and analyzing the resulting fragments.

The process involves selecting a precursor ion (the ionized parent molecule) and subjecting it to collision-induced dissociation to produce a spectrum of product ions. This fragmentation pattern serves as a structural fingerprint for the molecule. For diphenhydramine, the protonated molecule [M+H]⁺ appears at a mass-to-charge ratio (m/z) of 256. This precursor ion is then fragmented, with a common and significant product ion appearing at m/z 167, corresponding to the diphenylcarbinol moiety.

Through the application of techniques like capillary electrophoresis coupled with ion-trap mass spectrometry (CE-MS/MS), researchers have successfully identified several key metabolites of diphenhydramine in biological samples such as urine. These include nordiphenhydramine (NDH) and diphenhydramine-N-oxide (DHNO). The identification is confirmed by observing their unique precursor ions and their fragmentation into the characteristic m/z 167 product ion.

The table below summarizes the mass spectrometry data used to identify diphenhydramine and its primary metabolites.

| Compound | Precursor Ion [M+H]⁺ (m/z) | Key Product Ion (m/z) |

| Diphenhydramine (DH) | 256 | 167 |

| Nordiphenhydramine (NDH) | 242 | 167 |

| Diphenhydramine-N-oxide (DHNO) | 272 | 167 |

Method Validation and Quality Control in Research Settings

The validation of analytical methods is a fundamental requirement in research to ensure the reliability, reproducibility, and accuracy of experimental data. For this compound, this process involves rigorously assessing several performance characteristics to guarantee that the chosen analytical method is fit for its intended purpose.

Linearity, Precision, and Accuracy Assessment

Method validation confirms that an analytical procedure is suitable for its intended use. Linearity, precision, and accuracy are core components of this validation process.

Linearity demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a given range. This is typically evaluated by analyzing a series of standards at different concentrations and is confirmed by a high correlation coefficient (R²), often greater than 0.99.

Precision measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with lower RSD values indicating higher precision.

Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined through recovery studies, where a known amount of pure drug is added to a sample matrix and the percentage recovered is calculated.

Various studies have established and validated methods for the analysis of diphenhydramine, demonstrating a high degree of reliability.

| Parameter | Reported Findings |

| Linearity Range | 1.0–5.0 µg/mL, 10-100 μg/mL, 12.5-150 µg/mL, 0.05-10 ng/mL |

| Correlation Coefficient (R²) | > 0.998, > 0.999, 0.991 |

| Precision (%RSD) | < 0.3%, < 1.0%, 5.3% - 6.6% (reproducibility) |

| Accuracy (% Recovery) | 96.0% - 100%, 99.46% - 100.20%, 80% - 110%, 96% - 104% (of standards) |

Limit of Detection (LOD) and Limit of Quantification (LOQ) Determinations

The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical parameters for assessing the sensitivity of an analytical method.

Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably distinguished from a blank sample, though not necessarily quantified with acceptable precision and accuracy.

Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy under the stated experimental conditions.

The determination of these limits is essential for analyzing samples with low concentrations of this compound. Highly sensitive methods, such as those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), can achieve very low LOD and LOQ values, often in the nanogram-per-milliliter range.

| Method | LOD | LOQ |

| Spectrophotometry | 2.09 µg/mL | 6.27 µg/mL |

| HPLC-UV | 1.04 µg/mL | 3.17 µg/mL |

| LC-MS/MS (for related impurity) | 0.05 ng/mL | 0.1 ng/mL |

Pharmaceutical Formulation Science and Delivery System Innovations in Vitro Studies

Solid State Analysis and Crystallography of Diphenhydramine (B27) Metilsulfate

Crystal Structure Elucidation and Lattice Energy Studies

Further research, including direct experimental analysis, would be required to elucidate the solid-state characteristics of Diphenhydramine Metilsulfate.

Preclinical in Vitro Efficacy and Pharmacological Activity Beyond H1 Antagonism

In Vitro Assays for Receptor Antagonism and Agonism Profiling

The primary mechanism of action for diphenhydramine (B27) is its activity at the histamine (B1213489) H1 receptor. Competitive binding assays are used to determine the affinity of a compound for a specific receptor. In these assays, diphenhydramine competes with a radiolabeled ligand, such as [3H]mepyramine, for binding to the H1 receptor. The binding affinity is commonly expressed as the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors. A lower Ki value indicates a higher binding affinity. In vitro binding studies have determined the Ki value for diphenhydramine at the H1 receptor to be in the range of 9.6 to 16 nM, indicating high affinity for this target. researchgate.net

Diphenhydramine is known to exhibit significant anticholinergic properties, which are attributable to its antagonism of muscarinic acetylcholine (B1216132) receptors. nih.govdrugbank.com Radioligand binding assays have been utilized to quantify the affinity of diphenhydramine for various muscarinic receptor subtypes. Data from these in vitro pharmacology studies show that diphenhydramine binds to multiple subtypes with varying affinities. guidetopharmacology.org

| Receptor Target | Assay Type | Value Type | Value (nM) | Reference |

|---|---|---|---|---|

| Histamine H1 | Binding Assay | Ki | 9.6 - 16 | researchgate.net |

| Muscarinic M1 | Binding Assay | Ki | 83 | guidetopharmacology.org |

| Muscarinic M2 | Binding Assay | Ki | 373 | guidetopharmacology.org |

| Muscarinic M3 | Binding Assay | Ki | 137 | guidetopharmacology.org |

| Muscarinic M3 | Functional Assay | pA2 | 6.2 (~600 nM Ki) | nih.govnih.gov |

Assessment of Sodium Channel Blockade in Isolated Cells/Tissues

Beyond its effects on neurotransmitter receptors, diphenhydramine has been shown to interact directly with voltage-gated ion channels. Specifically, it functions as an intracellular sodium channel blocker, a property that underlies its local anesthetic effects. nih.govdrugbank.com Studies on isolated neuronal cells have demonstrated that diphenhydramine inhibits the neuronal Na+ current. This inhibition is state-dependent, meaning the drug binds with different affinities to the channel depending on whether it is in a resting, open, or inactivated state. The dissociation constant (Kd) between diphenhydramine and the inactivated Na+ channel is approximately 10 µM, whereas its affinity for the resting channel is significantly lower, with a Kd of more than 300 µM. This selective binding to the inactivated state is a characteristic feature of many local anesthetics.

Neuropharmacological Effects in Cellular and Tissue Models

In vitro electrophysiological studies have revealed that diphenhydramine can inhibit excitatory neurotransmission mediated by N-methyl-D-aspartate (NMDA) type glutamate (B1630785) receptors. Patch-clamp experiments performed on human TsA cells heterologously expressing NMDA receptors showed that diphenhydramine inhibits NMDA-activated membrane currents in a reversible and concentration-dependent manner. medchemexpress.com The half-maximal inhibitory concentration (IC50) was found to be approximately 25 µM. medchemexpress.com Further investigation into specific NMDA receptor subunit compositions yielded similar results, with an IC50 value of 24.4 µM for GluN1/GluN2A receptors and 24.6 µM for GluN1/GluN2B receptors. medchemexpress.com The mechanism of inhibition is noncompetitive, as it is not overcome by increasing concentrations of the agonists NMDA or glycine (B1666218), and is consistent with a classical open-channel blocking mechanism. medchemexpress.com

The collective actions of diphenhydramine on various ion channels and receptors result in a complex modulation of neuronal excitability. The blockade of voltage-gated sodium channels and inhibition of NMDA receptor currents both contribute to a general reduction in neuronal excitability and firing. However, the pharmacological profile is further complicated by effects on potassium (K+) channels. In vitro studies have demonstrated that diphenhydramine can act as a blocker of KCNQ/M-type potassium channels, which are crucial for controlling neuron excitability. nih.gov This blockade, with an estimated IC50 of 48.1 µM, reduces the M-type K+ current and can lead to membrane depolarization. nih.gov This depolarizing influence may counteract the inhibitory effects from sodium and NMDA channel blockade, potentially leading to neuroexcitatory effects under certain conditions.

An article focusing solely on the chemical compound “Diphenhydramine metilsulfate” cannot be generated. A thorough search for scientific literature and data regarding "this compound" has yielded no information on its preclinical in vitro efficacy or pharmacological activity. The available research focuses on other forms of Diphenhydramine, such as Diphenhydramine hydrochloride.

Therefore, it is not possible to provide an article on "this compound" that adheres to the requested outline and content inclusions. The specified topics of antiviral, antiparasitic, antibacterial, and antifungal effects are not documented for this particular compound in the available scientific literature.

Q & A

Q. How should researchers design experiments to determine the acute toxicity (LD₅₀) of diphenhydramine metilsulfate in animal models?

- Methodological Answer : To determine LD₅₀, follow systematic protocols:

- Search Strategy : Use databases like PubMed, Scopus, and Web of Science with keywords such as “diphenhydramine,” “ChE inhibitors,” and “LD₅₀” .

- Inclusion Criteria : Select studies reporting LD₅₀ values of ChE inhibitors (organophosphates, carbamates) in animals, with diphenhydramine administered pre- or post-exposure .

- Data Extraction : Collect LD₅₀ values from at least 28 experimental records, ensuring controls (no diphenhydramine) are included. Use PRISMA guidelines for meta-analysis .

- Statistical Analysis : Apply random-effects models to account for heterogeneity in species, administration routes, and toxin types .

Q. What are standard protocols for isolating this compound from biological fluids in pharmacokinetic studies?

- Methodological Answer : Use solvent extraction and purification steps:

- Extraction : Acidify biological samples to disrupt protein binding, then extract with chloroform at pH 9.0 .

- Purification : Remove impurities via hexane washes or thin-layer chromatography (TLC) .

- Quantification : Validate methods using HPLC or LC-MS, ensuring relative standard deviations ≤2.04% for reproducibility .

Advanced Research Questions

Q. How can researchers address high heterogeneity in meta-analyses evaluating diphenhydramine’s antidotal efficacy against cholinesterase inhibitors?

- Methodological Answer :